molecular formula C12H4Cl6O B3330637 2,2',3,4,5,5'-Hexachlorodiphenyl ether CAS No. 727738-81-0

2,2',3,4,5,5'-Hexachlorodiphenyl ether

Cat. No.: B3330637
CAS No.: 727738-81-0
M. Wt: 376.9 g/mol
InChI Key: CFPVKPARHZZFTP-UHFFFAOYSA-N
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Description

2,2',3,4,5,5'-Hexachlorodiphenyl ether is a chlorinated organic compound provided as a high-purity Certified Reference Material (CRM) for use in scientific research and analytical method development . As a member of the chlorinated diphenyl ethers, it is an analyte of interest in environmental chemistry and toxicology studies. Researchers utilize this compound as an analytical standard for the quantification and identification of persistent organic pollutants (POPs) in various sample matrices, including soil, water, and biological tissues . Its primary research value lies in environmental monitoring, enabling scientists to track the distribution and bioaccumulation of halogenated compounds in ecosystems. Studies on related polychlorinated biphenyls (PCBs) suggest that the mechanism of action for such chlorinated compounds may involve the disruption of cellular calcium homeostasis and the translocation of protein kinase C, which can lead to downstream toxicological effects . Furthermore, structurally similar compounds are known to be studied for their potential to act as endocrine disruptors by interfering with thyroid hormone transport . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols, including the use of personal protective equipment, must be observed when handling this material .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,5-dichlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6O/c13-5-1-2-6(14)8(3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPVKPARHZZFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727738-81-0
Record name 2,2',3,4,5,5'-Hexachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,5'-HEXACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921G95A8MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether may involve continuous chlorination processes where diphenyl ether is exposed to chlorine gas in a reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5,5’-Hexachlorodiphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or aminated diphenyl ethers, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

2,2’,3,4,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,5’-Hexachlorodiphenyl ether involves its interaction with biological membranes and proteins. Due to its hydrophobic nature, it can integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can bind to and inhibit the activity of certain enzymes involved in cellular metabolism, leading to toxic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

HexaCDE isomers differ in chlorine substitution patterns, which critically influence their physicochemical properties and environmental behavior. Key comparisons include:

Property 2,2',3,4,5,5'-HexaCDE 2,2',4,4',5,5'-HexaCDE (PCDE-153) 2,2',4,4',5,6'-HexaCDE (PCDE-154) 2,2',3,4',5,6-HexaCDE (PCDE-147)
Henry’s Law Constant (Hcp) Not reported 1.3×10⁻² Not reported 1.0×10⁻²
logP (Octanol-Water) ~6.5 (estimated) ~6.7 (estimated) ~6.6 (estimated) ~6.4 (estimated)
Boiling Point Not reported 230–260°C @ 8 mm Not reported Not reported
Toxicity (Oral LD₅₀) >500 mg/kg (general) Moderately toxic (liver enzyme induction) Not reported Not reported

Key Observations :

  • Volatility : PCDE-153 (2,2',4,4',5,5'-HexaCDE) exhibits lower volatility (Hcp = 1.3×10⁻²) compared to PCDE-147 (Hcp = 1.0×10⁻²), suggesting greater partitioning into aqueous environments .
Toxicological Profiles

HexaCDE isomers demonstrate varying toxic effects based on chlorination patterns:

  • 2,2',4,4',5,5'-HexaCDE (PCDE-153): In rat studies, this isomer significantly induced hepatic aminopyrine demethylase, aniline hydroxylase, and ethoxyresorufin de-ethylase activities at 500 ppm, indicating potent cytochrome P450 enzyme induction.
  • Heptachlorodiphenyl Ether (HPCDE): A heptachloro congener caused immunosuppression (reduced lymphocytes) and thymic atrophy in rats, highlighting that higher chlorination may shift toxicity toward immune disruption .

Comparative Toxicity Table :

Congener Key Toxic Effects NOAEL (ppm)
2,2',4,4',5,5'-HexaCDE Liver enzyme induction, adaptive hepatic changes 5–50
2,2',3,4,5,5'-HexaCDE Presumed hepatotoxicity (structural analogy) Not established
HPCDE Immunosuppression, thymic atrophy <5
Environmental Persistence and Monitoring

HexaCDE isomers are classified as POP-like chemicals due to their persistence and bioaccumulation. Monitoring efforts in East Asia prioritize these compounds alongside PCBs and PBDEs . Key environmental fate differences include:

  • PCDE-153 : Lower volatility may enhance sediment retention.

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying 2,2',3,4,5,5'-Hexachlorodiphenyl ether (PCDE-153) in environmental matrices?

  • Methodology : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated diphenyl ethers at trace levels. Isotope dilution using 13C^{13}\text{C}-labeled internal standards (e.g., 2,2',3,4,5,5'-Hexachlorodiphenyl ether 13C12^{13}\text{C}_{12}) improves accuracy by correcting for matrix effects and recovery losses .
  • Sample Preparation : Solid-phase extraction (SPE) with activated carbon or C18 cartridges is used for aqueous samples. For sediments or tissues, Soxhlet extraction with hexane:acetone (1:1 v/v) followed by silica gel cleanup is recommended .

Q. What are the key physicochemical properties of PCDE-153 influencing its environmental distribution?

  • Critical Properties :

PropertyValueSource
Log KowK_{\text{ow}}~7.2 (high lipophilicity)
Vapor Pressure1.2 × 106^{-6} Pa (25°C)
Water Solubility0.02 µg/L
  • Implications : High KowK_{\text{ow}} suggests bioaccumulation potential in fatty tissues, while low vapor pressure limits atmospheric transport. Sediment adsorption is likely dominant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of PCDE-153 across different studies?

  • Approach :

  • Controlled Degradation Experiments : Conduct parallel studies under standardized conditions (e.g., OECD 308 for water-sediment systems) to isolate variables like microbial activity, UV exposure, and pH .
  • Data Harmonization : Use meta-analysis tools to compare degradation rates across studies, adjusting for confounding factors (e.g., organic carbon content in sediments) .
    • Example Discrepancy : Half-life ranges from 150 days in aerobic soils to >1 year in anaerobic sediments, likely due to redox-dependent dechlorination pathways .

Q. What experimental designs are optimal for investigating the endocrine-disrupting effects of PCDE-153?

  • In Vitro Systems :

  • Use reporter gene assays (e.g., ER-CALUX for estrogenicity) to screen receptor-binding activity. Dose-response curves should span 0.1–100 µM to capture low-dose effects .
    • In Vivo Models :
  • Zebrafish (Danio rerio) embryos are ideal for assessing developmental toxicity. Expose embryos to 0.1–10 µg/L PCDE-153 during critical windows (e.g., 24–72 hpf) and quantify biomarkers like vitellogenin or thyroid hormone disruption .
    • Mechanistic Studies : Combine transcriptomics (RNA-seq) with molecular docking simulations to identify potential interactions with nuclear receptors (e.g., aryl hydrocarbon receptor, AhR) .

Q. How does the chlorination pattern of PCDE-153 influence its toxicity compared to other hexachlorodiphenyl ether congeners?

  • Structure-Activity Relationship (SAR) :

CongenerChlorine SubstitutionLD50_{50} (rat, oral)
PCDE-153 (2,2',3,4,5,5')Adjacent chlorines at 2,2'4530 µg/kg
PCDE-128 (2,2',3,3',4,4')Symmetrical chlorinationNot reported
  • Key Insight : Adjacent chlorines in PCDE-153 enhance steric hindrance, potentially reducing metabolic detoxification and increasing bioaccumulation .

Methodological Challenges and Solutions

Q. What quality control measures are critical for ensuring reproducibility in PCDE-153 analysis?

  • Standards and Blanks :

  • Use certified reference materials (CRMs) like CDE-153S (AccuStandard) for calibration .
  • Include procedural blanks to monitor cross-contamination during extraction and cleanup .
    • Recovery Validation : Spike samples with 13C^{13}\text{C}-labeled analogs; acceptable recovery ranges are 70–120% for environmental matrices .

Q. How can researchers mitigate risks when handling PCDE-153 in laboratory settings?

  • Safety Protocols :

  • Use PPE (gloves, respirators) to prevent dermal/ inhalation exposure. Toxicity data indicate moderate toxicity via ingestion and skin contact (LD50_{50} = 4530 µg/kg in rats) .
  • Store PCDE-153 in sealed, amber vials at −20°C to prevent photodegradation and volatilization .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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